molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Katalognummer B463798
CAS-Nummer: 197905-95-6
Molekulargewicht: 304.4g/mol
InChI-Schlüssel: DPTCTROVJZKUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a chemical compound with the linear formula C15H16N2O3S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .


Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been studied using gas electron diffraction and quantum chemical methods . These studies predict the presence of two stable conformers .


Chemical Reactions Analysis

Benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines . Some derivatives have shown significant inhibitory effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .

Wirkmechanismus

Target of Action

The primary target of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound acts by inhibiting the hERG potassium channel. This leads to a prolonged action potential duration and QT interval, which can result in arrhythmias. The compound has also been found to inhibit the delayed rectifier potassium current (IKr) in cardiac myocytes.

Biochemical Pathways

The biochemical and physiological effects of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide are mainly related to its ability to block the hERG potassium channel. This can lead to prolongation of the QT interval, which can result in arrhythmias. The compound has also been found to inhibit the IKr current in cardiac myocytes, which can further contribute to arrhythmias.

Pharmacokinetics

It is known that the compound is selectively inhibitory for ca ix . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .

Result of Action

The compound has shown significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

It is known that the compound is selectively inhibitory for ca ix . This suggests that the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment, which is typically characterized by hypoxia and a shift towards anaerobic glycolysis .

Zukünftige Richtungen

The future directions in the research of benzenesulfonamide derivatives could involve further exploration of their anticancer properties . The development of derivatives with enhanced selectivity for CA IX over other isoforms could be a promising area of study .

Eigenschaften

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTCTROVJZKUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 1(i), but using 4-ethoxybenzaldehyde and 4-sulfamoylaniline as starting materials, the title compound was obtained as a pale yellow powder (yield 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.